molecular formula C10H10N4S2 B3396364 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine CAS No. 1017232-61-9

2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine

Cat. No.: B3396364
CAS No.: 1017232-61-9
M. Wt: 250.3 g/mol
InChI Key: ZORSBVQZDPEAHB-UHFFFAOYSA-N
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Description

2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine is a heterocyclic compound that contains a thiophene ring, a triazole ring, and a thiazole ring

Mechanism of Action

Target of Action

Similar compounds, such as thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones, have been reported to exhibit potent analgesic and anti-inflammatory activities . These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.

Mode of Action

It’s likely that it interacts with its targets (potentially cox1 and cox2) to inhibit their activity, thereby reducing inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the inflammatory response, given its potential anti-inflammatory activity . By inhibiting COX1 and COX2, it may disrupt the synthesis of prostaglandins, which are key mediators of inflammation.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX1 and COX2. This could result in decreased inflammation and pain .

Future Directions

Thiazolo-triazoles, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research could focus on the design and synthesis of new compounds by molecular hybridization of previously described derivatives, in order to investigate the possible pharmacophoric contribution of both the 2-phenoxyphenyl and thiazolo-triazole moieties in the analgesic and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

Compounds of the thiazolo[3,2-b][1,2,4]triazole class have been reported to exhibit diverse biological activities, including anti-inflammatory and analgesic effects

Cellular Effects

Related compounds have shown potent analgesic activity and anti-inflammatory activity . These effects suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding triazole-thione intermediate. This intermediate is then reacted with bromoacetaldehyde to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.

    1,2,4-Triazole derivatives: Compounds with similar triazole rings that exhibit various biological activities.

    Thiazole derivatives: Compounds with thiazole rings that are used in medicinal chemistry and materials science.

Uniqueness

2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2/c11-4-3-7-6-16-10-12-9(13-14(7)10)8-2-1-5-15-8/h1-2,5-6H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORSBVQZDPEAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
Reactant of Route 2
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
Reactant of Route 3
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
Reactant of Route 4
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
Reactant of Route 5
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
Reactant of Route 6
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine

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